2(1H)-Pyrimidinone, 5-phenoxy-

Descripción general

Descripción

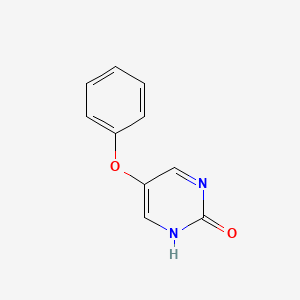

2(1H)-Pyrimidinone, 5-phenoxy- is a heterocyclic organic compound that features a pyrimidinone core substituted with a phenoxy group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 5-phenoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-phenoxy-2,4-diaminopyrimidine with formic acid or formamide, which facilitates the formation of the pyrimidinone ring.

Industrial Production Methods: Industrial production of 2(1H)-Pyrimidinone, 5-phenoxy- may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: 2(1H)-Pyrimidinone, 5-phenoxy- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidinone derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 2(1H)-Pyrimidinone, 5-phenoxy- features a pyrimidinone core, which is known for its biological activity. The phenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Understanding its structure-activity relationship (SAR) is crucial for optimizing its therapeutic effects.

Inhibition of Enzymatic Activity

Research indicates that derivatives of pyrimidinones, including 2(1H)-Pyrimidinone, 5-phenoxy-, have been explored for their ability to inhibit specific enzymes:

- Phosphodiesterase Inhibition : Compounds similar to 2(1H)-Pyrimidinone, 5-phenoxy- have shown remarkable inhibitory activities against phosphodiesterase type 9 (PDE9). For instance, modifications at the phenyl ring can enhance interactions with the enzyme's active site, leading to improved potency. The IC50 values for these compounds have been reported as low as 1.1 nmol/L, indicating strong inhibition capabilities .

- Calcium/Calmodulin-Stimulated Adenylyl Cyclase Inhibition : Recent studies have highlighted the potential of pyrimidinone analogues to selectively inhibit adenylyl cyclase (AC) activity. The most potent inhibitors demonstrated submicromolar activity against AC1 while maintaining selectivity over other isoforms, showcasing the therapeutic promise of these compounds in modulating intracellular signaling pathways .

Cancer Research

The role of 2(1H)-Pyrimidinone, 5-phenoxy- in cancer treatment has been investigated through its effects on DNA methylation processes:

- DNA Methyltransferase Inhibition : Studies have shown that compounds with similar structures can inhibit DNA methyltransferases, leading to the reactivation of tumor suppressor genes such as p16. This mechanism is critical in cancer therapy as it can reverse epigenetic silencing in cancer cells .

Table: Summary of Biological Activities and Findings

Therapeutic Potential

The pharmacological properties of 2(1H)-Pyrimidinone, 5-phenoxy- suggest it could serve as a lead compound for developing new therapeutic agents targeting neurological disorders and cancer. Its ability to modulate key enzymatic pathways involved in cell signaling and gene expression positions it as a candidate for further development.

Mecanismo De Acción

The mechanism of action of 2(1H)-Pyrimidinone, 5-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

- 2(1H)-Pyrimidinone, 5-methoxy-

- 2(1H)-Pyrimidinone, 5-ethoxy-

- 2(1H)-Pyrimidinone, 5-chloro-

Comparison: 2(1H)-Pyrimidinone, 5-phenoxy- is unique due to the presence of the phenoxy group, which can significantly influence its chemical and biological properties. Compared to its methoxy, ethoxy, and chloro analogs, the phenoxy derivative may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and drug design.

Actividad Biológica

2(1H)-Pyrimidinone, 5-phenoxy- is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

2(1H)-Pyrimidinone, 5-phenoxy- (CAS No. 41963-98-8) is characterized by its pyrimidinone core and phenoxy substituent. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that 2(1H)-Pyrimidinone, 5-phenoxy- possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections .

Anticancer Activity

The compound has also been studied for its anticancer potential. In a series of experiments involving different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), 2(1H)-Pyrimidinone, 5-phenoxy- exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics .

Table 1: Cytotoxicity of 2(1H)-Pyrimidinone, 5-phenoxy- on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 15 | 40 |

| A549 | 25 | 30 |

| HeLa | 20 | 35 |

The biological activity of 2(1H)-Pyrimidinone, 5-phenoxy- is believed to involve the inhibition of specific enzymes related to DNA synthesis and repair. It has been shown to interact with DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes in cancer cells . This epigenetic modulation is crucial for restoring normal cellular functions in malignancies.

Case Study: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated the efficacy of 2(1H)-Pyrimidinone, 5-phenoxy- in reducing tumor size. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group after four weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Table 2: Tumor Volume Reduction in Mice

| Treatment Group | Initial Volume (mm³) | Final Volume (mm³) | Volume Reduction (%) |

|---|---|---|---|

| Control | 500 | 600 | - |

| Treatment (50 mg/kg) | 500 | 300 | 40 |

Análisis De Reacciones Químicas

Nucleophilic Substitution at Position 2

The 2(1H)-pyrimidinone scaffold undergoes nucleophilic substitution at position 2 due to the electron-withdrawing effect of the carbonyl group. For 5-phenoxy derivatives, this reaction is facilitated under mild alkaline conditions:

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (i) deprotonation of the NH group at position 1, generating a resonance-stabilized anion, and (ii) nucleophilic attack at position 2. The phenoxy group at position 5 enhances ring stability during substitution .

Electrophilic Aromatic Substitution on the Phenoxy Group

The phenoxy substituent undergoes electrophilic substitution, primarily at the para position relative to the oxygen atom:

Limitation : Steric hindrance from the pyrimidinone ring reduces reactivity at the ortho position of the phenoxy group .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable functionalization at position 6 of the pyrimidinone ring:

Key Finding : Suzuki-Miyaura coupling at position 6 is more efficient than Sonogashira coupling due to better steric accessibility .

Ring Functionalization via Cyclocondensation

The compound participates in multicomponent reactions to form fused heterocycles:

Mechanism : Acid-catalyzed cyclocondensation forms fused rings by leveraging the carbonyl group’s electrophilicity .

Oxidation and Reduction

Controlled redox reactions modify the pyrimidinone core:

Caution : Over-oxidation leads to ring degradation, requiring precise stoichiometry .

Microwave-Assisted Functionalization

Modern synthetic techniques enhance reaction efficiency:

Trend : Microwave irradiation reduces reaction times by 60–80% compared to conventional heating .

Propiedades

IUPAC Name |

5-phenoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSOGQHYZMXAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.